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Compound of Interest

Compound Name: CE-178253 benzenesulfonate

Cat. No.: B12040812 Get Quote

For Research Use Only

This document provides an in-depth technical guide on CE-178253 benzenesulfonate, a

potent and selective cannabinoid type 1 (CB1) receptor antagonist. It is intended for

researchers, scientists, and drug development professionals interested in the pharmacological

and therapeutic potential of this compound.

Introduction
CE-178253 benzenesulfonate is a small molecule antagonist of the cannabinoid type 1 (CB1)

receptor, which is predominantly expressed in the central nervous system and to a lesser

extent in peripheral tissues. The CB1 receptor is a key component of the endocannabinoid

system, playing a crucial role in regulating a wide array of physiological processes, including

appetite, energy metabolism, pain sensation, and mood. Antagonism of the CB1 receptor has

been a significant area of research for the development of therapies for obesity and related

metabolic disorders. CE-178253 has demonstrated high potency and selectivity for the CB1

receptor, with central nervous system activity.[1]
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Property Value Source

Synonyms

1-[7-(2-Chlorophenyl)-8-(4-

chlorophenyl)-2-

methylpyrazolo[1,5-a]-1,3,5-

triazin-4-yl]-3-(ethylamino)-3-

azetidinecarboxamide

benzenesulfonate salt

Sigma-Aldrich

Molecular Formula C₂₄H₂₃Cl₂N₇O · C₆H₆O₃S Sigma-Aldrich

Molecular Weight 654.57 g/mol Sigma-Aldrich

CAS Number 956246-95-0 Sigma-Aldrich

Appearance White to beige powder Sigma-Aldrich

Solubility
Soluble in DMSO (10 mg/mL,

clear solution)
Sigma-Aldrich

Storage Room temperature Sigma-Aldrich

Mechanism of Action: CB1 Receptor Antagonism
CE-178253 acts as a potent antagonist at the CB1 receptor. The CB1 receptor is a G-protein

coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon

activation by endogenous cannabinoids (e.g., anandamide, 2-arachidonoylglycerol) or

exogenous agonists, the CB1 receptor initiates a signaling cascade that includes:

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Modulation of ion channels, including inhibition of N- and P/Q-type calcium channels and

activation of inwardly rectifying potassium channels.

Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and

p38.

By binding to the CB1 receptor, CE-178253 blocks the binding of endogenous and exogenous

agonists, thereby inhibiting these downstream signaling events. This antagonism of CB1

receptor signaling is the basis for its pharmacological effects.
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Caption: Antagonism of the CB1 receptor by CE-178253 blocks agonist-induced signaling.

Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinity of CE-178253 for human

cannabinoid receptors.

Target Assay Type Species Kᵢ (nM) Source

CB1 Receptor

Radioligand

Binding ([³H]-

SR141716A)

Human 0.33
Hadcock JR, et

al. 2010

CB2 Receptor

Radioligand

Binding ([³H]-CP-

55,940)

Human >10,000
Hadcock JR, et

al. 2010

These data highlight the high potency and selectivity of CE-178253 for the CB1 receptor over

the CB2 receptor.
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In Vivo Pharmacological Profile
CE-178253 has been evaluated in preclinical models of obesity, demonstrating significant

effects on food intake and energy expenditure.

Anorectic Activity
In rodent models, CE-178253 has been shown to reduce food intake. Studies have utilized

both fast-induced re-feeding and spontaneous nocturnal feeding paradigms to assess its

anorectic effects.

Energy Expenditure
CE-178253 has been observed to increase energy expenditure in rats, as measured by indirect

calorimetry. This effect is accompanied by a shift in substrate utilization from carbohydrates to

fats, indicated by a decrease in the respiratory quotient.

Body Weight Regulation
In diet-induced obese rats and mice, administration of CE-178253 has been shown to promote

weight loss in a dose-dependent manner.

Experimental Protocols
The following are representative protocols for assays commonly used to characterize CB1

receptor antagonists like CE-178253.

In Vitro CB1 Receptor Binding Assay (Radioligand
Displacement)
This protocol is a generalized procedure for determining the binding affinity of a test compound

for the CB1 receptor.

Objective: To determine the Kᵢ of CE-178253 for the CB1 receptor.

Materials:
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Cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1,

HEK293).

Radioligand: [³H]-SR141716A (a known CB1 antagonist).

Non-specific binding control: A high concentration of a non-labeled CB1 ligand (e.g.,

SR141716A).

Test compound: CE-178253 benzenesulfonate.

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

Scintillation cocktail and scintillation counter.

Glass fiber filters (e.g., Whatman GF/B).

Filtration apparatus.

Procedure:

Prepare serial dilutions of CE-178253 in assay buffer.

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ), and either

vehicle, non-specific binding control, or a dilution of CE-178253.

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Quantify the amount of bound radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the concentration of CE-178253 and fit the

data to a one-site competition model to determine the IC₅₀.

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the

concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Evaluation in a Diet-Induced Obesity (DIO)
Mouse Model
This protocol outlines a general workflow for assessing the efficacy of CE-178253 in a

preclinical model of obesity.
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Caption: Experimental workflow for evaluating CE-178253 in a diet-induced obesity model.
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Safety Information
Hazard Statements:

H301: Toxic if swallowed.

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

P405: Store locked up.

P501: Dispose of contents/ container to an approved waste disposal plant.

This compound is for research use only and is not for human or veterinary use. Appropriate

personal protective equipment should be worn when handling this compound.

Conclusion
CE-178253 benzenesulfonate is a valuable research tool for investigating the role of the CB1

receptor in various physiological and pathological processes. Its high potency and selectivity

make it a suitable compound for in vitro and in vivo studies aimed at understanding the

therapeutic potential of CB1 receptor antagonism, particularly in the context of obesity and

metabolic disorders. Researchers should adhere to appropriate safety protocols when handling

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12040812#ce-178253-benzenesulfonate-for-
research-use-only]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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